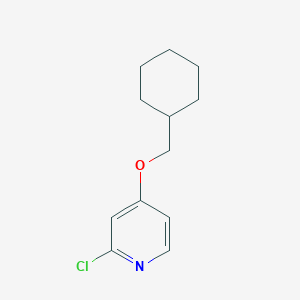
2-Chloro-4-(cyclohexylmethoxy)pyridine
描述
2-Chloro-4-(cyclohexylmethoxy)pyridine is a useful research compound. Its molecular formula is C12H16ClNO and its molecular weight is 225.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Chloro-4-(cyclohexylmethoxy)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, supported by relevant data and research findings.
Chemical Structure and Properties
The chemical structure of this compound features a pyridine ring substituted with a chlorine atom at the 2-position and a cyclohexylmethoxy group at the 4-position. Its molecular formula is , with a predicted boiling point of approximately 333.4 °C and a density of about 1.122 g/cm³ .
Anticancer Potential
Research indicates that pyridine derivatives, including this compound, exhibit significant anticancer properties. A study focused on similar pyridine derivatives demonstrated their ability to inhibit key cancer-related pathways, particularly targeting c-Met and VEGFR-2 receptors. The IC50 values for these targets were reported as low as 0.11 µM, showcasing their potency in inhibiting cancer cell proliferation .
Anti-inflammatory Effects
Inflammation plays a crucial role in many diseases, including cancer and autoimmune disorders. Pyridine derivatives have been investigated for their anti-inflammatory effects, which may be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes. The anti-inflammatory potential of this compound warrants further investigation to elucidate its mechanisms of action.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell signaling pathways.
- Receptor Modulation : By interacting with receptors such as c-Met and VEGFR-2, it can disrupt cellular signaling critical for tumor growth and metastasis.
- Antioxidant Activity : Some pyridine derivatives exhibit antioxidant properties that can protect cells from oxidative stress, contributing to their therapeutic effects.
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with pyridine derivatives:
| Study | Focus | Findings |
|---|---|---|
| Abu-Taweel et al., 2022 | Medicinal Chemistry | Discussed broad-spectrum biological activities of pyridine derivatives, including anticancer and antimicrobial effects. |
| Guan et al., 2016 | Agrochemicals | Explored pyridine-based compounds' roles in developing novel agrochemicals, indicating potential utility in agriculture. |
| Naumov, 2006 | Photonics | Investigated photochromic activity related to pyridine derivatives, suggesting applications in electronics. |
属性
IUPAC Name |
2-chloro-4-(cyclohexylmethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c13-12-8-11(6-7-14-12)15-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRLBVKKZYCMBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















